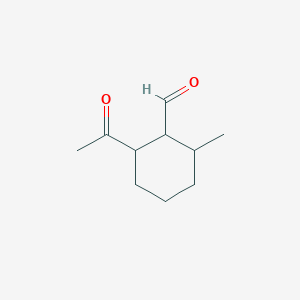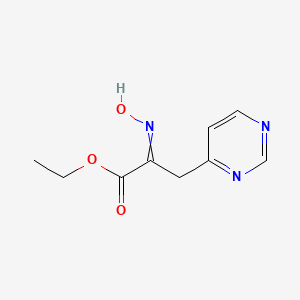
N,N-Dimethylphenanthrene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylphenanthrene-9-carboxamide is a chemical compound belonging to the class of amides It is characterized by the presence of a phenanthrene ring system substituted with a carboxamide group at the 9th position and two methyl groups attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylphenanthrene-9-carboxamide typically involves the amidation of phenanthrene-9-carboxylic acid with dimethylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include boric acid and N,N,N’,N’-tetramethyl propane-1,3-diamine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylphenanthrene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenanthrene compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethylphenanthrene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylphenanthrene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
N,N-Dimethylbenzamide: Similar structure but with a benzene ring instead of a phenanthrene ring.
N,N-Dimethylacetamide: Contains an acetamide group instead of a phenanthrene carboxamide group.
N,N-Dimethylformamide: Contains a formamide group instead of a phenanthrene carboxamide group.
Uniqueness: N,N-Dimethylphenanthrene-9-carboxamide is unique due to its phenanthrene ring system, which imparts distinct chemical and biological properties compared to other amides. Its structural complexity and potential for various modifications make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
93315-43-6 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N,N-dimethylphenanthrene-9-carboxamide |
InChI |
InChI=1S/C17H15NO/c1-18(2)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,1-2H3 |
Clave InChI |
YZMJNHZJUYOYPS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)







![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)





